N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
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Overview
Description
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene hydrazine moiety, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2,6-dichlorobenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the oxoethyl and iodobenzamide groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different hydrazine derivatives.
Substitution: Halogen atoms in the compound can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler hydrazine derivatives .
Scientific Research Applications
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazine moiety is of interest for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of enzyme activity or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
- 2-(2-(2,6-Dichlorobenzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(2,6-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of both the iodobenzamide and dichlorobenzylidene hydrazine moieties. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
769151-08-8 |
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Molecular Formula |
C16H12Cl2IN3O2 |
Molecular Weight |
476.1 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H12Cl2IN3O2/c17-12-5-3-6-13(18)11(12)8-21-22-15(23)9-20-16(24)10-4-1-2-7-14(10)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
DPJWLGXXFUQARU-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)I |
Origin of Product |
United States |
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